molecular formula C16H15N3OS B5361920 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide

2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide

Cat. No.: B5361920
M. Wt: 297.4 g/mol
InChI Key: RUTNDPZNIYBRDG-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide typically involves the reaction of benzimidazole derivatives with thiol-containing compounds. One common method involves the nucleophilic substitution of 2-mercaptobenzimidazole with phenylacetyl chloride in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or disulfides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing the compound to interact with DNA and RNA . This interaction can inhibit the replication of viruses or the proliferation of cancer cells. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide is unique due to its specific combination of the benzimidazole ring and the phenylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(17-12-6-2-1-3-7-12)11-21-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNDPZNIYBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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